4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with bromine, dichlorobenzyl, and methylphenyl groups
Preparation Methods
The synthesis of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the bromine atom: Bromination can be carried out using N-bromosuccinimide (NBS) under radical conditions.
Attachment of the dichlorobenzyl group: This step often involves a nucleophilic substitution reaction where the pyrazole ring is reacted with 2,4-dichlorobenzyl chloride.
Addition of the methylphenyl groups: This can be achieved through Friedel-Crafts alkylation using 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and dichlorobenzyl groups are key to its binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. For example:
4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine: This compound has an amine group instead of the bis(4-methylphenyl) groups.
4-(5-(4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine: This compound features a triazole ring and a pyridine moiety.
The uniqueness of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19BrCl2N2 |
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Molecular Weight |
486.2 g/mol |
IUPAC Name |
4-bromo-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H19BrCl2N2/c1-15-3-7-17(8-4-15)23-22(25)24(18-9-5-16(2)6-10-18)29(28-23)14-19-11-12-20(26)13-21(19)27/h3-13H,14H2,1-2H3 |
InChI Key |
ZTETTYRTECOFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C)Br |
Origin of Product |
United States |
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